N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]-4-methoxybutane-1-sulfonamide
Description
N-[(1S,5R)-3-benzyl-3-azabicyclo[310]hexan-6-yl]-4-methoxybutane-1-sulfonamide is a complex organic compound notable for its unique bicyclic structure
Properties
IUPAC Name |
N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]-4-methoxybutane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-22-9-5-6-10-23(20,21)18-17-15-12-19(13-16(15)17)11-14-7-3-2-4-8-14/h2-4,7-8,15-18H,5-6,9-13H2,1H3/t15-,16+,17? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVCSQQGKLBSCA-SJPCQFCGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCS(=O)(=O)NC1C2C1CN(C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCCS(=O)(=O)NC1[C@H]2[C@@H]1CN(C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]-4-methoxybutane-1-sulfonamide typically involves multiple steps starting from readily available precursors. Each step needs careful selection of reagents and conditions to ensure the desired stereochemistry and functionality.
Initial Formation:
The synthesis may begin with a nucleophilic addition reaction where a precursor molecule is reacted with a sulfonamide reagent under controlled temperature and pH.
The specific conditions, like the use of a strong base (e.g., sodium hydride) or a catalyst (e.g., palladium), will vary based on the starting materials used.
Cyclization:
A crucial step in forming the bicyclic ring system involves a cyclization reaction. This is typically achieved via intramolecular ring closure promoted by an oxidizing agent.
Reagents such as m-chloroperoxybenzoic acid (mCPBA) or similar oxidizing agents are often employed in this stage.
Functionalization:
Post-cyclization, various functional groups are introduced or modified through substitution reactions. Conditions for these reactions vary widely, often involving protective groups and stepwise deprotection strategies.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up with optimizations for yield, purity, and cost-effectiveness. Automated synthesizers, flow chemistry setups, and industrial-scale reactors are employed to handle large volumes of reagents and intermediates safely and efficiently.
Chemical Reactions Analysis
Types of Reactions it Undergoes: N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]-4-methoxybutane-1-sulfonamide undergoes a variety of chemical reactions:
Oxidation:
The compound can be oxidized at multiple sites, depending on the reagents used. For example, oxidizing agents like potassium permanganate or chromium trioxide may target the sulfonamide or the methoxybutane side chain.
Reduction:
Reduction reactions, such as catalytic hydrogenation using palladium on carbon (Pd/C), can be employed to modify the benzyl or azabicyclic moiety.
Substitution:
Electrophilic and nucleophilic substitution reactions can modify the functional groups. For instance, halogenating reagents like N-bromosuccinimide (NBS) can introduce halogens into the benzyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Palladium on carbon, lithium aluminum hydride
Substitution: N-bromosuccinimide, sodium iodide
Major Products Formed:
Oxidized derivatives such as sulfoxides or sulfones.
Reduced products like dehalogenated or deoxygenated molecules.
Substituted analogs with various functional group modifications.
Scientific Research Applications
N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]-4-methoxybutane-1-sulfonamide has significant applications across different scientific fields:
Chemistry: As a model compound for studying complex ring systems and stereochemistry.
Biology: For investigating interactions with biological molecules and understanding biochemical pathways.
Industry: In the production of specialized materials or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The compound's mechanism of action involves its interaction with specific molecular targets. These interactions can include binding to enzymes or receptors, altering their activity and leading to various biological effects.
Molecular Targets and Pathways:
Enzymes: The compound may act as an inhibitor or activator of certain enzymes, impacting metabolic or signaling pathways.
Receptors: It can bind to specific receptors, influencing cellular responses such as signal transduction.
Comparison with Similar Compounds
N-(3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)sulfonamide: Shares the bicyclic core but lacks the methoxybutane side chain.
4-methoxybutane-1-sulfonamide derivatives: Similar functional group but different core structures.
N-[(1S,5R)-3-benzyl-3-azabicyclo[31
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
